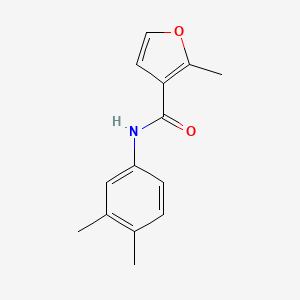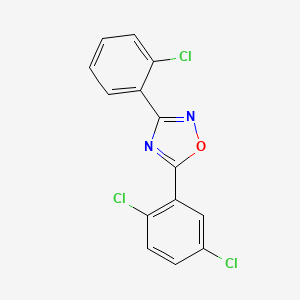
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用機序
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole exerts its biological effects through a variety of mechanisms, including the activation of the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes, and the inhibition of NF-κB signaling, which plays a key role in inflammation and cancer. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of inflammation and cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in disease. However, one of the limitations of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in a variety of diseases. Some of the specific areas of research that could be pursued include:
- Further investigation of the mechanisms of action of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including its effects on signaling pathways and gene expression.
- Development of new analogs of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole in the prevention or treatment of neurodegenerative disorders such as Alzheimer's disease.
- Investigation of the potential use of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
合成法
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, followed by reaction with 2-chlorobenzoyl chloride to form 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole.
科学的研究の応用
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has also been found to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(17)10(7-8)14-18-13(19-20-14)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHARBNRRJHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



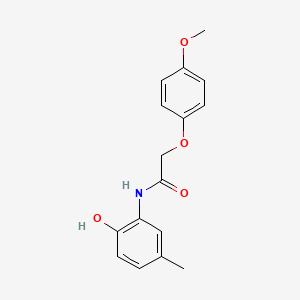
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)

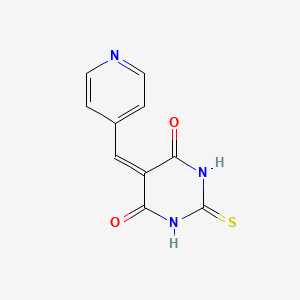
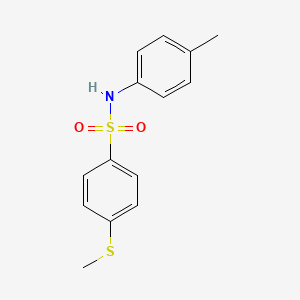
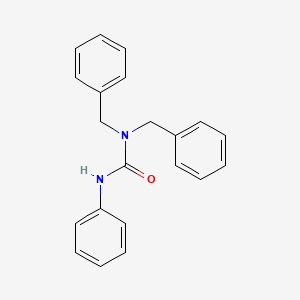
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)
